molecular formula C10H17N3O B1408975 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine CAS No. 1878768-71-8

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

Cat. No.: B1408975
CAS No.: 1878768-71-8
M. Wt: 195.26 g/mol
InChI Key: AZTCRKDTLUFUBX-UHFFFAOYSA-N
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Description

“4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general strategies for synthesizing similar compounds. For instance, imidazole, a five-membered heterocyclic moiety, is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring bound to a piperidine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Intermediate in Crizotinib Synthesis : 4-(4-Iodo-1H-pyrazol-1-yl)piperidine serves as a key intermediate in synthesizing Crizotinib, an anti-cancer drug. A robust three-step synthesis method for this compound has been developed, essential for successful scale-up (Fussell et al., 2012).

  • Convenient Synthesis of Piperidines : A convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines, including those with 4-(4-ethoxy-1H-pyrazol-1-yl)piperidine structures, was developed. This method involves arylation of azoles and subsequent reduction of the pyridine ring (Shevchuk et al., 2012).

  • Molecular Structure Investigations : Studies on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed insights into molecular structures, intermolecular interactions, and electronic properties (Shawish et al., 2021).

Pharmaceutical Research

  • Aurora Kinase Inhibitor : Compounds including this compound derivatives have shown potential as Aurora kinase inhibitors, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

  • Ligands at the Human Dopamine D4 Receptor : Research identified compounds like 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as ligands for human dopamine D4 receptors, indicating potential applications in neuropharmacology (Rowley et al., 1997).

  • PET Radiotracers for CB1 Cannabinoid Receptors : Synthesis of compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated their potential as radiotracers for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

  • Anticholinesterase Agents : Pyrazoline derivatives, including those with piperidine moieties, were synthesized and evaluated for their anticholinesterase effects, indicating their potential application in treating neurodegenerative disorders (Altıntop, 2020).

  • σ1 Receptor Antagonist for Pain Management : The synthesis of pyrazoles like 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) as σ1 receptor antagonists indicates their use in pain management (Díaz et al., 2020).

Properties

IUPAC Name

4-(4-ethoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCRKDTLUFUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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